molecular formula C21H20INO6 B1666980 Bicuculline methiodide CAS No. 40709-69-1

Bicuculline methiodide

Cat. No. B1666980
CAS RN: 40709-69-1
M. Wt: 509.3 g/mol
InChI Key: HKJKCPKPSSVUHY-VOMIJIAVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicuculline methiodide is a GABAA receptor antagonist . It acts as a competitive inhibitor of GABA ligand binding to the receptor . It is a phthalide isoquinoline alkaloid, extracted from Dicentra cucullaria . It also acts as an acetylcholinesterase inhibitor and inhibits slow afterhyperpolarization .


Synthesis Analysis

Bicuculline methiodide is a methiodide form of classical GABAA receptor antagonist (+)-bicuculline . It is more water-soluble and stable .


Molecular Structure Analysis

The empirical formula of Bicuculline methiodide is C21H20INO6 . Its molecular weight is 509.29 . The structure is characterized by an isoquinoline moiety linked to phthalide .


Physical And Chemical Properties Analysis

Bicuculline methiodide is a white to off-white powder . It is soluble in water, forming an almost clear, greenish-yellow solution at 10mg/mL . Its optical activity is [α]/D -117±7°, c = 1 in chloroform .

Safety And Hazards

Bicuculline methiodide is toxic in contact with skin or if inhaled . It is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKCPKPSSVUHY-GRTNUQQKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873651
Record name (+)-Bicuculline methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>76.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Bicuculline methiodide

CAS RN

40709-69-1
Record name 1,3-Dioxolo[4,5-g]isoquinolinium, 5-[(6R)-6,8-dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-, iodide (1:1), (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40709-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicuculline methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Bicuculline methiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicuculline methiodide
Reactant of Route 2
Reactant of Route 2
Bicuculline methiodide
Reactant of Route 3
Bicuculline methiodide
Reactant of Route 4
Bicuculline methiodide
Reactant of Route 5
Bicuculline methiodide
Reactant of Route 6
Bicuculline methiodide

Citations

For This Compound
9,880
Citations
MS Jones, DS Barth - Journal of Neurophysiology, 2002 - journals.physiology.org
… To this end, epicortical application of the γ-aminobutyric acid-A (GABA A ) receptor antagonist bicuculline methiodide (BMI) was used to effect gross blockade of fast inhibition in the …
Number of citations: 95 journals.physiology.org
SW Johnson, V Seutin - Neuroscience letters, 1997 - Elsevier
… Using midbrain dopamine neurons recorded intracellularly in vitro, we show that bicuculline methiodide (BMI) alters membrane properties and firing pattern in ways similar to those of …
Number of citations: 193 www.sciencedirect.com
S Uemura, H Kimura - Experimental neurology, 1988 - Elsevier
The effect of repeated intraamygdaloid injection of bicuculline methiodide (BM) was studied in rats. Chemitrodes for both microinjection and electrographic recording were implanted …
Number of citations: 35 www.sciencedirect.com
PH Franklin, G Zhang, ED Tripp… - Journal of Pharmacology …, 1989 - researchgate.net
The protective effects of a series of stable adenosine analogs against generalized seizures initiated by focal injection of bicuculline methiodide into the rat prepiriform cortex (PPC) were …
Number of citations: 43 www.researchgate.net
MP Remler, WH Marcussen - Epilepsia, 1985 - Wiley Online Library
… Bicuculline methiodide, a y-aminobutyric acid blocking epileptogen, crosses the normal … When these lesioned rats are challenged with bicuculline methiodide, 36 mg/kg, an intense, …
Number of citations: 16 onlinelibrary.wiley.com
X Weng, HC Rosenberg - Epilepsy research, 1992 - Elsevier
… Indeed, it was reported that bicuculline methiodide (BMI), infused into the tectal region that was reported to receive nigral input, produced an anticonvulsant effect against maximal …
Number of citations: 18 www.sciencedirect.com
GGC Hwa, M Avoli - Epilepsia, 1991 - Wiley Online Library
… In the course of experiments performed in neocortical slices perfused with bicuculline methiodide (BMI), we observed that extracellular application of cesium (Cs ') induced the …
Number of citations: 12 onlinelibrary.wiley.com
PH Franklin, ED Tripp, G Zhang, K Gale… - European journal of …, 1988 - Elsevier
Fig. 1. Antagonism by 8-(p-sulfophenyl) theophylline (8pSPT) of protection by 2-chloroadenosine (2-CIA) against seizures induced by bicuculline methiodide (BMI) in the rat prepiriform …
Number of citations: 23 www.sciencedirect.com
G Di Scala, P Schmitt, P Karli - Brain research, 1984 - Elsevier
Microinjections of different doses of bicuculline methiodide (BM) were performed into the mesencephalic central gray (CG), the medial hypothalamus (MH) and lateral hypothalamus (LH…
Number of citations: 165 www.sciencedirect.com
H Möhler, T Okada - Nature, 1977 - nature.com
… In the present investigation the GABA antagonist "H(--)bicuculline-methiodide ("H(+)BM) was used as ligand, which in contrast to bicuculline, is chemically sufficiently stable”. (--)…
Number of citations: 198 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.